molecular formula C12H17NO2 B13799124 N-(Ethoxymethyl)-N-(3-methylphenyl)acetamide

N-(Ethoxymethyl)-N-(3-methylphenyl)acetamide

Cat. No.: B13799124
M. Wt: 207.27 g/mol
InChI Key: BXZQRVVUQIVMIX-UHFFFAOYSA-N
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Description

N-(Ethoxymethyl)-N-(3-methylphenyl)acetamide is an N,N-disubstituted acetamide derivative characterized by an ethoxymethyl (-CH₂-O-CH₂CH₃) group and a 3-methylphenyl (C₆H₄-CH₃-3-) group attached to the nitrogen atom of the acetamide backbone (CH₃CO-NR₂). Its molecular formula is C₁₂H₁₇NO₂, with a molecular weight of 207.27 g/mol (calculated based on analogous compounds) . The ethoxymethyl group introduces steric bulk and moderate lipophilicity, while the 3-methylphenyl substituent contributes to aromatic interactions.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(ethoxymethyl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-4-15-9-13(11(3)14)12-7-5-6-10(2)8-12/h5-8H,4,9H2,1-3H3

InChI Key

BXZQRVVUQIVMIX-UHFFFAOYSA-N

Canonical SMILES

CCOCN(C1=CC=CC(=C1)C)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents on N-Acetamide Molecular Formula Key Features
N-(Ethoxymethyl)-N-(3-methylphenyl)acetamide Ethoxymethyl, 3-methylphenyl C₁₂H₁₇NO₂ Bulky, lipophilic substituents
Acetochlor Ethoxymethyl, 2-ethyl-6-methylphenyl, Cl C₁₄H₂₀ClNO₂ Chloro group enhances herbicidal activity
N-(3-Methylphenyl)acetamide 3-methylphenyl (monosubstituted) C₉H₁₁NO Simpler structure, lower MW
N-(3-Methylphenyl)-2,2,2-trichloro-acetamide 3-methylphenyl, trichloromethyl C₉H₈Cl₃NO Electron-withdrawing Cl groups
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide 3-cyanophenyl, 4-methylpyridinyl C₁₄H₁₃N₃O Polar cyano and pyridine groups
  • Substituent Impact: Ethoxymethyl: Enhances solubility in organic solvents compared to alkyl chains . Chloro/Trichloromethyl: Increase electrophilicity and reactivity (e.g., herbicidal activity in acetochlor) . Aromatic vs. Heterocyclic Groups: Pyridine or cyanophenyl substituents (e.g., in SARS-CoV-2 inhibitors) enable hydrogen bonding and target binding .

Physical Properties

Comparative physical properties of selected acetamides:

Compound Name Melting Point (°C) Molecular Weight (g/mol) Density (g/cm³) Reference
N-(3-Methylphenyl)acetamide 108.67 149.18 1.07
N-(3-Fluorophenyl)acetamide 167.67 153.14 1.20
Acetochlor Not reported 269.77 Not reported
N-(3-Methylphenyl)-2,2,2-trichloro-acetamide Not reported 256.54 Not reported
  • Trends :
    • Bulky substituents (e.g., ethoxymethyl) likely reduce melting points due to disrupted crystal packing.
    • Electron-withdrawing groups (e.g., Cl, CN) increase polarity and melting points .

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